4-[3-(1,3-Dioxoisoindol-2-yl)propoxy]benzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of “4-[3-(1,3-Dioxoisoindol-2-yl)propoxy]benzaldehyde” involves N-(3-Bromopropyl)phthalimide and 4-Hydroxybenzaldehyde . The reaction conditions involve the use of trifluoroacetic acid in dichloromethane at 20℃ for 1 hour under an inert atmosphere .Molecular Structure Analysis
The InChI code for the compound is 1S/C11H9NO3/c13-7-3-6-12-10(14)8-4-1-2-5-9(8)11(12)15/h1-2,4-5,7H,3,6H2 .Scientific Research Applications
Organic Synthesis and Catalysis
Researchers have explored the utility of related compounds in organic synthesis, demonstrating the potential applications of 4-[3-(1,3-Dioxoisoindol-2-yl)propoxy]benzaldehyde analogs. For instance, the acid-catalyzed condensation of glycerol with benzaldehyde derivatives has been investigated for the production of potential novel platform chemicals, highlighting the relevance of such compounds in synthesizing [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols, which serve as precursors for 1,3-propanediol derivatives (Deutsch, Martin, & Lieske, 2007). Moreover, the synthesis of 1,3-dioxolane derivatives showcases the potential of using compounds with similar structures in creating functionally diverse molecules, which can be further modified through bromination, dichlorocarbene addition, and epoxidation reactions (Kerimov, 2001).
Material Science and Electrochemistry
In material science, the electrochemical polymerization of pyrrole-containing compounds on Pt electrodes has been studied, revealing that such structures exhibit high electrocatalytic activity for benzyl alcohol oxidation. This suggests that derivatives of 4-[3-(1,3-Dioxoisoindol-2-yl)propoxy]benzaldehyde could be explored for their electrocatalytic properties and potential application in developing new materials or coatings with specific electrochemical behaviors (Lu et al., 2014).
Biological and Pharmaceutical Research
Although specific studies directly addressing 4-[3-(1,3-Dioxoisoindol-2-yl)propoxy]benzaldehyde in biological or pharmaceutical contexts were not found, related research emphasizes the importance of structurally similar compounds in medicinal chemistry. For example, derivatives synthesized from analogous chemical structures have shown antiparasitic activity against various pathogens, underscoring the potential of these compounds in developing new therapeutic agents (Azas et al., 2003).
Safety And Hazards
properties
IUPAC Name |
4-[3-(1,3-dioxoisoindol-2-yl)propoxy]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c20-12-13-6-8-14(9-7-13)23-11-3-10-19-17(21)15-4-1-2-5-16(15)18(19)22/h1-2,4-9,12H,3,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WACIDFSJZAPASS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCOC3=CC=C(C=C3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00365803 | |
Record name | 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00365803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(1,3-Dioxoisoindol-2-yl)propoxy]benzaldehyde | |
CAS RN |
73279-02-4 | |
Record name | 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00365803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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